![molecular formula C11H12ClF2NO B2799010 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide CAS No. 2411240-11-2](/img/structure/B2799010.png)
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amides. It is commonly known as DFEA or Difluoroethylaminobenzylchloroacetamide. This compound has been widely studied for its potential applications in scientific research, specifically in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression, and inhibition of their activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be used in a wide range of concentrations. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide. One area of interest is the development of new analogs of the compound with improved potency and selectivity for specific targets. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide is a chemical compound with potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a chemical probe for studying protein-protein interactions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide involves the reaction of 2-(1,1-difluoroethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a chemical probe for studying protein-protein interactions.
Propiedades
IUPAC Name |
2-chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c1-11(13,14)9-5-3-2-4-8(9)7-15-10(16)6-12/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWEVPIYJOOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1CNC(=O)CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

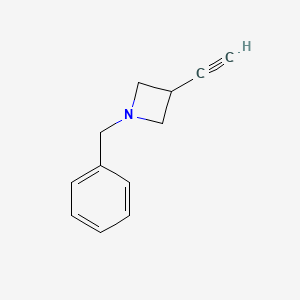
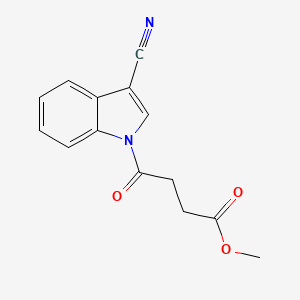
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
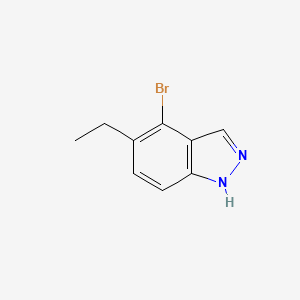
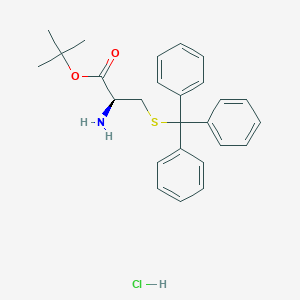
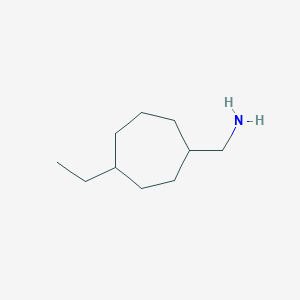
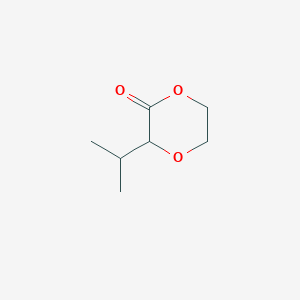
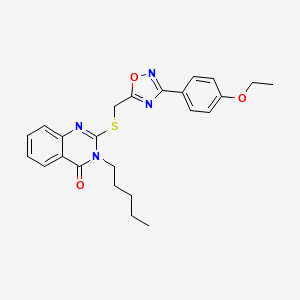

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)